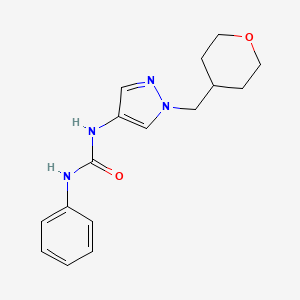

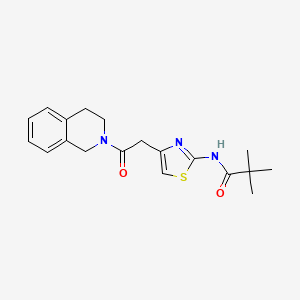

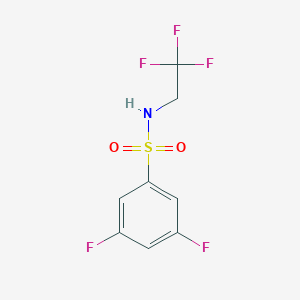

1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the phenyl group might undergo electrophilic aromatic substitution reactions, while the pyrazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Hydrogel Formation and Physical Property Tuning

1-Phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea derivatives have shown potential in forming hydrogels under specific conditions. The ability to tune the physical properties of these hydrogels, such as rheology and morphology, through anion interactions has been demonstrated. This property is significant for applications requiring customized gel characteristics, potentially including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).

Anticancer Activity

Compounds structurally related to 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea have been synthesized and evaluated for their potential as anticancer agents. Their cytotoxic effects on human adenocarcinoma cells suggest a pathway for developing new cancer treatments. The comparison of cytotoxicity with known compounds like chlorambucil indicates promising therapeutic potential (Gaudreault et al., 1988).

Green Chemistry in Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, related to 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, has been achieved using environmentally benign conditions, showcasing an advancement in green chemistry. This includes the use of ionic liquids as reaction media, which offers advantages like non-toxicity, non-corrosiveness, and simple experimental procedures, marking a significant step towards sustainable chemistry practices (Sudhan et al., 2016).

Acaricidal Activity

Research into N-substituted phenyl derivatives of 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has explored their potential as acaricidal agents. Preliminary bioassay tests have shown these compounds to exhibit acaricidal activity, suggesting a role in pest control strategies (Xie Xian-ye, 2007).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-16(18-14-4-2-1-3-5-14)19-15-10-17-20(12-15)11-13-6-8-22-9-7-13/h1-5,10,12-13H,6-9,11H2,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALSGIHYOFBPHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)

![9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2400041.png)

![8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2400042.png)

![[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2400043.png)

![6-Fluoro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2400044.png)